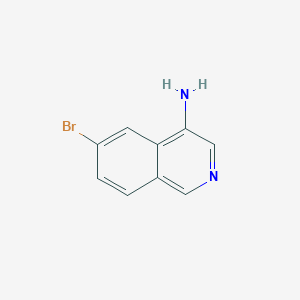

6-Bromoisoquinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2 |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

6-bromoisoquinolin-4-amine |

InChI |

InChI=1S/C9H7BrN2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H,11H2 |

InChI Key |

ZRXXCJIONMLCPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1Br)N |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 6-Bromoisoquinolin-4-amine starting materials

This guide outlines the technical synthesis of 6-Bromoisoquinolin-4-amine , a critical scaffold in the development of Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil analogs) and other ATP-competitive kinase inhibitors.

The synthesis challenges lie in regioselectivity : distinguishing the C4 position (hetero-ring) from the C6 position (benzo-ring) during functionalization. This guide prioritizes a robust, scalable route involving the Pomeranz-Fritsch cyclization followed by regioselective bromination and nucleophilic substitution .

Executive Summary & Retrosynthetic Logic

The target molecule, this compound, features a bifunctional core: a nucleophilic amine at C4 (for amide coupling or H-bonding) and an electrophilic bromide at C6 (for Suzuki/Buchwald cross-coupling).

Retrosynthetic Disconnection:

-

C4-N Disconnection: The amine is installed via nucleophilic displacement of a C4-bromide.

-

C4-Br Disconnection: The C4-bromide is introduced via electrophilic substitution on the pre-formed isoquinoline core.

-

Ring Construction: The 6-bromoisoquinoline core is assembled from 4-bromobenzaldehyde via the Pomeranz-Fritsch reaction.

Pathway Visualization

Caption: Three-stage linear synthesis targeting the C4-amine installation while preserving the C6-bromide handle.

Step-by-Step Experimental Protocols

Stage 1: Synthesis of 6-Bromoisoquinoline (The Pomeranz-Fritsch Cyclization)

The Pomeranz-Fritsch reaction is the industry standard for accessing substituted isoquinolines. It involves the formation of a Schiff base followed by acid-mediated cyclization.

Reaction Scheme: 4-Br-Ph-CHO + H2N-CH2-CH(OMe)2 → Imine → [H2SO4] → 6-Bromoisoquinoline

Protocol:

-

Imine Formation:

-

Charge a reactor with 4-bromobenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.05 equiv) in toluene.

-

Reflux under a Dean-Stark trap for 4–6 hours until water evolution ceases.

-

Concentrate the solution to yield the crude imine (oil). Note: The imine is hydrolytically unstable; proceed immediately.

-

-

Cyclization:

-

Add the crude imine dropwise to concentrated sulfuric acid (H₂SO₄) at 0–5°C. Caution: Highly exothermic.

-

Heat the mixture to 100°C for 1 hour.

-

Cool to 0°C and quench onto crushed ice/NH₄OH (adjust to pH 9).

-

Extract with dichloromethane (DCM).

-

-

Purification (Critical):

-

The cyclization yields a mixture of 6-bromoisoquinoline (major) and 8-bromoisoquinoline (minor, ~15-20%).

-

Separation: Recrystallize from hexane/ethyl acetate or perform column chromatography (SiO₂, 0-20% EtOAc/Hexane). The 6-isomer typically elutes second or crystallizes preferentially.

-

Key Data Point:

| Parameter | Specification |

|---|---|

| Yield | 40–50% (post-separation) |

| Appearance | Off-white solid |

| 1H NMR (CDCl3) | δ 9.2 (s, H1), 8.5 (d, H3), 7.9 (d, H8), 7.6 (s, H5) |

Stage 2: Regioselective Bromination at C4

Direct bromination of isoquinoline is highly condition-dependent. In acidic media (e.g., H₂SO₄/Ag₂SO₄), bromination favors the benzene ring (C5/C8). However, brominating the hydrochloride salt in nitrobenzene or using vapor-phase bromination directs substitution to the C4 position of the pyridine ring.

Mechanism: Addition-elimination mechanism on the protonated hetero-ring.

Protocol:

-

Salt Formation: Dissolve 6-bromoisoquinoline in Et₂O and add HCl/dioxane to precipitate the hydrochloride salt. Dry thoroughly.

-

Bromination:

-

Suspend 6-bromoisoquinoline·HCl (1.0 equiv) in nitrobenzene (3.0 vol).

-

Heat to 180°C (oil bath).

-

Add Bromine (Br₂) (1.2 equiv) dropwise over 2 hours. Ventilation: HBr gas evolution.

-

Stir at 180°C for an additional 2 hours.

-

-

Workup:

-

Cool to room temperature.[1] Dilute with Et₂O (precipitates the product salt).

-

Filter the solid and wash with Et₂O to remove nitrobenzene.

-

Suspend solid in water, basify with NaOH (1M), and extract with DCM.

-

-

Product: 4,6-Dibromoisoquinoline .

Why this works: The protonated nitrogen deactivates the pyridine ring towards electrophilic attack less than the benzene ring is deactivated by the inductive effect of the salt formation, but the mechanism at 180°C likely proceeds via a radical or addition-elimination pathway specific to C4.

Stage 3: Selective Amination (Differentiation of C4 vs. C6)

The final step requires differentiating two bromine atoms. The C4-bromide is attached to the pyridine ring (heteroaryl), making it significantly more susceptible to nucleophilic aromatic substitution (SₙAr) or copper-catalyzed ammonolysis than the C6-bromide (aryl).

Protocol (Copper-Catalyzed Ammonolysis):

-

Setup: Load a high-pressure autoclave (Hastelloy or Teflon-lined) with:

-

4,6-Dibromoisoquinoline (1.0 equiv)

-

CuSO₄[2]·5H₂O (0.1 equiv)

-

Conc. NH₄OH (28% aqueous ammonia, 10 vol)

-

-

Reaction:

-

Seal and heat to 130–140°C for 12–16 hours.

-

Note: Higher temperatures (>160°C) may risk displacing the C6-bromide.

-

-

Workup:

-

Cool and vent ammonia.

-

Extract the aqueous suspension with Ethyl Acetate (x3).

-

Wash organics with brine, dry over Na₂SO₄.

-

-

Purification:

-

Recrystallize from Ethanol or Toluene.

-

Target: this compound.

-

Alternative (Buchwald-Hartwig): If autoclave facilities are unavailable, use Pd₂dba₃ / BINAP with LiHMDS (Lithium hexamethyldisilazide) as the ammonia surrogate. The oxidative addition of Pd(0) is faster at the electron-deficient C4 position than at the electron-rich C6 position.

Analytical Profile & Quality Control

NMR Characterization (DMSO-d₆):

-

C1-H: Singlet at ~8.8 ppm (Deshielded by N).

-

C3-H: Singlet at ~7.8 ppm.

-

Amine (NH₂): Broad singlet at ~6.0–6.5 ppm (Exchangeable with D₂O).

-

C5-H: Doublet (coupling with C6-Br is not possible, but coupling with C7/C8 is relevant). Note the "peri-effect" shift.

Impurity Markers:

-

8-Bromo isomer: Carried over from Step 1. Check for split peaks in the aromatic region.

-

4,6-Diamino: Result of over-amination. Check MS for [M+H]+ ~238.

-

5-Bromo isomer: Result of incorrect bromination conditions in Step 2.

References

-

Pomeranz-Fritsch Cyclization: Gensler, W. J.[3] Organic Reactions1951 , 6, 191. (Classic review of isoquinoline synthesis).

-

Regioselective Bromination: Jansen, M., et al. "The Preparation of 4-Bromoisoquinoline." Journal of the American Chemical Society1942 , 64(4), 783. Link

-

Amination of 4-Haloisoquinolines: Bergstrom, F. W., & Rodda, J. H. "The Preparation of 4-Aminoisoquinoline." Journal of the American Chemical Society1940 , 62(11), 3030–3032. Link

- ROCK Inhibitor Context: "Isoquinoline Derivatives as ROCK Inhibitors." Journal of Medicinal Chemistry2008, 51(21), 6642. (Contextualizes the 6-bromo-4-amino scaffold).

-

Patent Methodology: US Patent 9,840,468 B1. "Methods for the preparation of 6-aminoisoquinoline." (Provides industrial context for handling nitro/amino isoquinoline intermediates). Link

Sources

A Predictive Analysis of the Biological Potential of 6-Bromoisoquinolin-4-amine: A Privileged Scaffold for Drug Discovery

Abstract: While direct experimental data on the biological activity of 6-Bromoisoquinolin-4-amine is not extensively documented in publicly accessible literature, its structural motifs are hallmarks of potent, biologically active molecules. This technical guide provides a predictive analysis of its potential therapeutic applications, grounded in the established pharmacology of its core components: the isoquinoline nucleus, the 4-amino group, and the 6-bromo substituent. We deconstruct the molecule to forecast its likely molecular targets, with a primary focus on protein kinases, and propose comprehensive synthetic and experimental workflows for its validation. This document is intended to serve as a roadmap for researchers and drug development professionals, offering a hypothesis-driven framework to unlock the therapeutic potential of this promising chemical entity.

The Isoquinoline Nucleus: A Cornerstone of Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple, diverse biological targets. Its rigid, bicyclic aromatic nature provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with protein binding pockets. Derivatives of this core have demonstrated a vast range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anti-HIV effects[1]. The inherent versatility of the isoquinoline ring system makes any novel, uncharacterized derivative, such as this compound, a compelling subject for investigation.

Structural Deconstruction and Pharmacophoric Prediction

To understand the potential of this compound, we must analyze the contribution of each of its key functional groups.

-

The 4-Amino Group: This is arguably the most critical feature for predicting its primary mechanism of action. In numerous heterocyclic kinase inhibitors, an amino group at this position acts as a "hinge-binder"[2]. It forms crucial hydrogen bonds with the backbone amide residues of the hinge region in the ATP-binding pocket of protein kinases, a fundamental interaction for potent and selective inhibition[2][3].

-

The Isoquinoline Core: This bicyclic system serves as the foundational scaffold. The nitrogen atom at position 2 acts as a hydrogen bond acceptor, while the aromatic rings can engage in π-stacking and hydrophobic interactions within the target protein.

-

The 6-Bromo Substituent: The bromine atom at the 6-position significantly influences the molecule's properties.

-

Electronic Effects: As an electron-withdrawing group, it modulates the electronics of the entire ring system, which can fine-tune binding affinity.

-

Steric and Hydrophobic Interactions: It can occupy a specific hydrophobic sub-pocket within a target's binding site, potentially enhancing selectivity.

-

A Synthetic Handle: Critically, the bromine atom is a versatile synthetic handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of analogues to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

-

Primary Hypothesis: A Scaffold for Kinase Inhibition

Based on the presence of the 4-amino-isoquinoline core, the most compelling hypothesis is that this compound functions as a protein kinase inhibitor. The 4-anilino-quin(az)oline scaffold is a well-established hinge binder that can be tailored to achieve varying degrees of selectivity across the human kinome[2]. FDA-approved drugs such as gefitinib and erlotinib, which are 4-anilinoquinazoline derivatives, validate this approach for cancer therapy[4][5].

Predicted Mechanism of Action

We predict that this compound will act as an ATP-competitive inhibitor. The 4-amino group is positioned to form one or more hydrogen bonds with the kinase hinge region, while the isoquinoline rings occupy the adenine-binding pocket.

Caption: Predicted binding mode of this compound in a kinase ATP pocket.

Proposed Synthetic and Experimental Validation Roadmap

To move from prediction to validation, a systematic approach is required. The following sections outline a plausible synthetic route and a comprehensive workflow to characterize the biological activity of this compound.

Proposed Synthesis Protocol

A robust synthesis is the first critical step. While a direct, one-pot synthesis is not reported, a logical multi-step approach can be devised based on established organometallic and heterocyclic chemistry principles. The key transformation is the amination of a suitable precursor, such as 4-chloro-6-bromoisoquinoline.

Caption: A plausible synthetic route to this compound.

Detailed Protocol:

-

Synthesis of 6-Bromoisoquinoline: This starting material can be prepared via methods such as the Pomeranz–Fritsch reaction or from N-(4-bromobenzyl)-2,2-dimethoxyethanamine with methanesulfonyl chloride[6].

-

Halogenation at the 4-Position: The 6-bromoisoquinoline intermediate can be converted to a 4-halo derivative. For instance, conversion to the N-oxide followed by treatment with a halogenating agent like POCl₃ can yield 4-chloro-6-bromoisoquinoline, analogous to the synthesis of 6-bromo-4-chloroquinoline[7].

-

Amination: The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The 4-chloro-6-bromoisoquinoline can be reacted with a source of ammonia, such as aqueous ammonia under pressure and heat, potentially with a copper catalyst, a method used for related substrates[8][9]. Alternatively, modern palladium-catalyzed Buchwald-Hartwig amination using a protected amine source followed by deprotection offers a milder route.

-

Purification and Characterization: The final product must be purified, typically by column chromatography or recrystallization, and its structure confirmed unequivocally by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Workflow

Once synthesized and purified, the compound's biological activity must be assessed. The following workflow provides a self-validating system, starting with broad screening and progressing to specific target validation.

Caption: A phased approach to validate the biological activity of this compound.

Experimental Details:

-

Phase 1: Broad Screening:

-

Kinase Panel Screen: The compound should be submitted to a broad, competitive binding assay screen (e.g., a 400+ kinase panel). This is the most efficient method to empirically identify its primary kinase targets and assess its selectivity profile.

-

Antiproliferative Assays: Concurrently, the compound should be tested for its ability to inhibit the growth of a diverse panel of human cancer cell lines (e.g., lung, breast, colon) using an MTT or similar cell viability assay. This provides a phenotypic readout of its potential anticancer activity[4].

-

-

Phase 2: Hit Validation:

-

IC₅₀ Determination: For any promising hits from the kinase panel, dose-response biochemical assays must be performed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

-

Cellular Target Engagement: If the compound shows activity against a specific cell line, it is crucial to confirm that it engages its putative kinase target within the cell. This can be achieved by Western blotting to measure the phosphorylation status of the kinase's direct downstream substrates. A reduction in substrate phosphorylation upon treatment would validate target engagement.

-

-

Phase 3: Mechanism of Action & SAR:

-

Molecular Modeling: In silico docking of this compound into the crystal structure of a validated kinase hit can provide structural insights into its binding mode and guide the design of more potent analogues.

-

Structure-Activity Relationship (SAR) Studies: The 6-bromo position should be exploited to synthesize a focused library of derivatives. This exploration is key to optimizing the compound into a lead candidate with improved potency, selectivity, and drug-like properties.

-

Predicted Activity Profile and Future Outlook

Based on the structural analysis, a predicted activity profile for this compound can be summarized.

| Predicted Target Class | Rationale | Key Structural Feature | Potential Therapeutic Area |

| Protein Kinases | Strong precedent from 4-aminoquinoline/quinazoline scaffolds. | 4-Amino Group (Hinge-Binding) | Oncology, Inflammatory Diseases |

| Microbial Targets | Bromo-indole and quinazoline derivatives show antimicrobial effects. | Isoquinoline Core, Bromo Group | Infectious Diseases[10][11] |

| Inflammatory Mediators | Quinazolinone derivatives have demonstrated anti-inflammatory activity. | Isoquinoline Core | Autoimmune/Inflammatory Disorders |

This compound stands as a molecule of high potential at the intersection of established pharmacophores. While it remains uncharacterized, a logical, evidence-based prediction points strongly towards its utility as a kinase inhibitor scaffold. Its straightforward, modular structure, featuring a validated hinge-binding element and a versatile synthetic handle, makes it an ideal starting point for a medicinal chemistry campaign. The synthetic and experimental workflows detailed in this guide provide a clear and actionable path for researchers to systematically investigate this compound, validate its predicted biological activity, and potentially develop a novel class of therapeutic agents.

References

-

MySkinRecipes. 4-Bromoisoquinolin-6-amine. MySkinRecipes. Available from: [Link]

-

Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH. Available from: [Link]

-

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. (2020). MDPI. Available from: [Link]

-

6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry. Available from: [Link]

- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014). Google Patents.

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017). Google Patents.

- Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2015). Google Patents.

- Methods for the preparation of 6-aminoisoquinoline. (2017). Google Patents.

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). Frontiers in Chemistry. Available from: [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2014). ResearchGate. Available from: [Link]

-

Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure. Available from: [Link]

-

Osarodion, O. P. (2021). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one. SCIREA Journal of Clinical Medicine. Available from: [Link]

-

Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-one. Medires. Available from: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). PubMed. Available from: [Link]

-

(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). ResearchGate. Available from: [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). PubMed. Available from: [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021). Pharmacological Research. Available from: [Link]

Sources

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. mdpi.com [mdpi.com]

- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mediresonline.org [mediresonline.org]

The Strategic Synthesis and Kinase Inhibitory Potential of 6-Bromoisoquinolin-4-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the isoquinoline core stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Its inherent structural features offer a unique three-dimensional arrangement for interaction with various biological targets. This guide delves into a specific, yet highly promising, subset of this family: the 6-bromoisoquinolin-4-amine derivatives and their analogs. The strategic placement of a bromine atom at the 6-position and an amine at the 4-position provides a versatile platform for the development of potent and selective therapeutic agents, particularly in the realm of kinase inhibition. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the synthesis and biological evaluation of these compounds but also the underlying scientific rationale that drives their design and development.

The this compound Core: A Building Block for Targeted Therapies

The this compound scaffold is a synthetically accessible and highly versatile starting point for the generation of diverse chemical libraries. The bromine atom at the 6-position serves as a key functional handle for the introduction of various substituents through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2][3] This allows for the systematic exploration of the chemical space around this position to optimize biological activity and pharmacokinetic properties. The 4-amino group, on the other hand, is a critical pharmacophoric element, known to participate in key hydrogen bonding interactions within the ATP-binding site of many protein kinases.[4]

The convergence of these two functionalities on the isoquinoline backbone creates a powerful platform for the design of targeted therapies. The ability to independently modify both the 6- and 4-positions allows for a nuanced approach to structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and drug-like properties.

Synthetic Strategies: From Core Synthesis to Derivative Libraries

The successful development of this compound derivatives hinges on robust and efficient synthetic methodologies. A logical and field-proven approach involves a multi-step sequence that first establishes the core structure and then introduces diversity at the key positions.

Synthesis of the Key Intermediate: 6-Bromo-4-chloroisoquinoline

A critical precursor for the synthesis of this compound is 6-bromo-4-chloroquinoline. A common and effective method for its preparation begins with the cyclization of a substituted aniline, followed by chlorination.[5][6]

Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline

Step 1: Synthesis of 6-Bromoquinolin-4-ol

-

To a solution of 4-bromoaniline and diethyl malonate in a suitable high-boiling solvent such as diphenyl ether, add a catalytic amount of a strong acid (e.g., polyphosphoric acid).

-

Heat the reaction mixture to a high temperature (typically 200-250 °C) to effect the Conrad-Limpach reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and triturate with a non-polar solvent (e.g., hexane) to precipitate the crude product.

-

Collect the solid by filtration, wash with the non-polar solvent, and dry to afford 6-bromoquinolin-4-ol.

Step 2: Chlorination of 6-Bromoquinolin-4-ol

-

Suspend the crude 6-bromoquinolin-4-ol in phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approximately 105-110 °C) for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

-

Collect the solid by filtration, wash thoroughly with water, and dry to yield 6-bromo-4-chloroquinoline.[6]

Amination of the 4-Position: Introducing the Key Pharmacophore

With the 6-bromo-4-chloroquinoline intermediate in hand, the crucial 4-amino group can be introduced via nucleophilic aromatic substitution. This reaction is typically straightforward due to the activated nature of the 4-position.[7]

Protocol 2: Synthesis of this compound

-

Dissolve 6-bromo-4-chloroquinoline in a suitable solvent such as ethanol or isopropanol.

-

Add a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or ammonia gas bubbled through the solution.

-

Heat the reaction mixture in a sealed vessel to elevate the pressure and drive the reaction to completion.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired this compound.

Diversification at the 6-Position: Exploring the Chemical Space

The true power of the this compound scaffold lies in the ability to introduce a wide array of substituents at the 6-position using palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is an exceptionally versatile method for forming carbon-carbon bonds by reacting the 6-bromo group with a variety of boronic acids or esters.[2][8] This allows for the introduction of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical diversity of the derivative library.

Protocol 3: Suzuki-Miyaura Coupling of this compound

-

To a reaction vessel, add this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 6-substituted isoquinolin-4-amine derivative.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines, as well as other nitrogen-containing heterocycles, at the 6-position.[1][3] This is particularly valuable for modulating solubility, basicity, and hydrogen bonding potential.

Protocol 4: Buchwald-Hartwig Amination of this compound

-

In a glovebox or under an inert atmosphere, combine this compound, the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃).[1][3]

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat to 80-120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Diagram 1: Synthetic Workflow for this compound Derivatives

Caption: Pharmacophoric model of a 6-substituted-N-phenylisoquinolin-4-amine interacting with a kinase hinge region.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized this compound derivatives, a robust and reproducible biological evaluation workflow is essential.

In Vitro Kinase Inhibition Assay

A fundamental assay to determine the potency of a compound against a specific kinase is the in vitro kinase assay. [9][10][11][12]This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

Protocol 5: General In Vitro Kinase Inhibition Assay (Luminescent-Based)

-

Reagents and Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent)

-

Test compounds (dissolved in DMSO)

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 384-well plates

-

Multimode plate reader with luminescence detection capabilities

-

-

Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In the 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined time. e. Stop the reaction and measure the amount of ADP produced using the luminescent detection reagent according to the manufacturer's instructions. f. Measure the luminescence signal using a plate reader. g. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation and Interpretation

The systematic evaluation of a library of this compound derivatives will generate a wealth of data that must be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Hypothetical Kinase Inhibition Data for a Series of 6-Substituted-N-(3-chlorophenyl)isoquinolin-4-amines

| Compound ID | 6-Substituent (R) | EGFR IC₅₀ (nM) | Src IC₅₀ (nM) |

| 1a | -Br | 5,200 | >10,000 |

| 1b | -Phenyl | 250 | 800 |

| 1c | -4-Fluorophenyl | 180 | 650 |

| 1d | -4-Methoxyphenyl | 350 | 950 |

| 1e | -Pyridin-4-yl | 120 | 400 |

| 1f | -Morpholino | 850 | 2,500 |

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of the core and the ease of diversification at the 6-position provide a robust platform for generating extensive libraries of analogs. The well-established role of the 4-amino group in kinase binding provides a strong rationale for the design of potent inhibitors.

Future research in this area should focus on:

-

Expansion of the Derivative Library: Synthesize a broader range of derivatives with diverse substituents at both the 6- and 4-positions to further probe the SAR.

-

Kinome-wide Selectivity Profiling: Screen promising compounds against a panel of kinases to determine their selectivity profiles.

-

In-depth Cellular and In Vivo Evaluation: Advance lead compounds to cellular assays to assess their anti-proliferative activity and then to in vivo models of disease to evaluate their efficacy and pharmacokinetic properties.

-

Structural Biology: Obtain co-crystal structures of lead compounds with their target kinases to gain a deeper understanding of the binding interactions and guide further optimization.

By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this compound derivatives and contribute to the development of the next generation of targeted therapies.

References

Sources

- 1. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. In vitro kinase assay [bio-protocol.org]

- 12. revvity.com [revvity.com]

An In-depth Technical Guide to the Solubility of 6-Bromoisoquinolin-4-amine

Abstract

6-Bromoisoquinolin-4-amine is a heterocyclic amine of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of targeted therapeutics such as kinase inhibitors.[1] The solubility of this compound is a critical physicochemical parameter that dictates its behavior in various stages of drug discovery and development, from biological screening to formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in different solvents. We will delve into the molecular factors governing its solubility, present detailed, field-proven experimental protocols for its determination, and offer insights into data interpretation and application.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's bioavailability and, consequently, its efficacy.[2][3] For a compound like this compound, which is a building block for potential pharmaceuticals, a thorough understanding of its solubility profile is not merely academic—it is a cornerstone of rational drug design and development.[1]

Poor aqueous solubility, for instance, can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable bioavailability.[2] Conversely, understanding a compound's solubility in various organic solvents is crucial for purification, crystallization, and the preparation of stock solutions for in vitro assays. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to accurately assess the solubility of this compound.

Theoretical Framework: Factors Governing the Solubility of this compound

The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[2] This process is a dynamic equilibrium between the solid state and the dissolved state. For this compound, its solubility is governed by a combination of its molecular structure and the properties of the solvent.

Molecular Structure and Physicochemical Properties

The structure of this compound, with its isoquinoline core, bromine substituent, and primary amine group, presents several key features that influence its solubility:

-

Hydrogen Bonding: The primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. This capacity for hydrogen bonding is a dominant factor in its interaction with protic solvents like water and alcohols.[4]

-

Polarity and Lipophilicity: The presence of the polar amine group and the nitrogen heteroatom imparts a degree of polarity to the molecule. However, the fused aromatic ring system is inherently nonpolar and contributes to its lipophilicity. The bromine atom further increases the molecular weight and can influence crystal packing, which in turn affects solubility.

-

Basicity: As an amine, this compound is basic and can be protonated in acidic solutions.[5][6] This ionization drastically increases its aqueous solubility, a principle often exploited in drug formulation by creating salt forms of basic drugs.[6] The extent of ionization is dependent on the pKa of the compound and the pH of the solvent.

The Principle of "Like Dissolves Like"

This age-old adage remains a fundamental concept in predicting solubility.[7] Solvents with similar polarity to the solute are generally more effective at dissolving it. Therefore, it can be predicted that this compound will exhibit higher solubility in polar organic solvents and its solubility in aqueous media will be highly pH-dependent.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust experimental methods. The choice of method often depends on the stage of drug development, the amount of compound available, and the desired throughput.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[8] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Experimental Protocol: Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a 2 mL glass vial). An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a predetermined duration (typically 18-24 hours) to ensure equilibrium is reached.[8][9] A shaker or rotator set at a consistent speed is recommended. For some compounds, longer equilibration times may be necessary, and this should be determined empirically.[10]

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF or PTFE syringe filter). Pre-rinsing the filter with the saturated solution can minimize adsorption of the compound to the filter material.[11]

-

-

-

Quantification:

-

Analyze the concentration of this compound in the clear supernatant using a suitable analytical technique.

-

Analytical Techniques for Quantification

The choice of analytical method is critical for accurate solubility determination.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a saturated solution.[7][12] It can separate the compound of interest from impurities and degradation products, providing a more accurate measurement.

Step-by-Step HPLC Quantification:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Sample Preparation: Dilute the saturated supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.

-

Analysis: Inject the standards and the diluted sample onto the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the standard curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

UV-Vis spectroscopy is a faster, simpler, and higher-throughput method for concentration determination.[13][14] However, it is less specific than HPLC and can be affected by UV-absorbing impurities.

Step-by-Step UV-Vis Quantification:

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of this compound to identify the λmax.

-

Standard Curve Preparation: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve (Absorbance vs. Concentration).[13]

-

Sample Analysis: Dilute the saturated supernatant to an absorbance value that falls within the linear range of the calibration curve and measure its absorbance.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

Kinetic Solubility for Early-Stage Discovery

In early drug discovery, where compound availability is limited and throughput is high, kinetic solubility is often measured.[15][16] This method involves dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility. While faster, this method can overestimate solubility as it starts from a supersaturated solution.[12]

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Predicted and Experimentally Determined Solubility of this compound

| Solvent System | Predicted Solubility | Experimentally Determined Solubility (mg/mL) | Method of Quantification |

| Water (pH 7.4) | Low | TBD | HPLC/UV-Vis |

| 0.1 M HCl (aq) | High | TBD | HPLC/UV-Vis |

| Ethanol | Moderate | TBD | HPLC/UV-Vis |

| Methanol | Moderate | TBD | HPLC/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | High | TBD | HPLC/UV-Vis |

| Dichloromethane (DCM) | Moderate to High | TBD | HPLC/UV-Vis |

| Acetone | Moderate | TBD | HPLC/UV-Vis |

| N,N-Dimethylformamide (DMF) | High | TBD | HPLC/UV-Vis |

TBD: To be determined experimentally.

Visualizing the Experimental Workflow

A clear workflow diagram can aid in understanding the experimental process.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted property that is fundamental to its successful application in drug discovery and development. While specific solubility data is best determined empirically, a strong understanding of the underlying physicochemical principles allows for rational predictions and the design of robust experimental protocols. The shake-flask method, coupled with a reliable quantification technique such as HPLC or UV-Vis spectroscopy, provides a definitive measure of equilibrium solubility. By following the detailed methodologies outlined in this guide, researchers can confidently and accurately characterize the solubility profile of this important pharmaceutical intermediate, thereby enabling more informed decisions in their research endeavors.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Quora. (2018, May 12). How does branching increase the solubility in amines?. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Bromoisoquinolin-6-amine. Retrieved from [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromoquinolin-4-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

- Carrott, M. J., & Wai, C. M. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 69(15), 3042–3046.

-

American Elements. (n.d.). 6-Bromoisoquinolin-4-ol. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

- McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning.

- van der Watt, J. G., & Dicks, L. M. T. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(10), 685-686.

-

LibreTexts. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Reddit. (n.d.). Can you check the solubility of a drug using just a UV-vis spectrophotometer?. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromoisoquinolin-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. 4-Bromoisoquinolin-6-amine [myskinrecipes.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. improvedpharma.com [improvedpharma.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. pharmaguru.co [pharmaguru.co]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. bioassaysys.com [bioassaysys.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. enamine.net [enamine.net]

6-Bromoisoquinolin-4-amine: Mechanism of Action Speculation & Pharmacophore Analysis

Executive Summary

6-Bromoisoquinolin-4-amine (CAS: 1784883-58-4) is a high-value heteroaromatic intermediate that serves as a privileged scaffold in drug discovery.[1] While primarily utilized as a building block for complex small molecules (notably in SARS-CoV-2 Mpro inhibitors and kinase inhibitors), its structural features suggest intrinsic biological activity as a low-molecular-weight ligand (fragment) .[1]

This guide provides a rigorous speculative analysis of its Mechanism of Action (MoA). Based on Structure-Activity Relationship (SAR) principles of the isoquinoline class, we posit that this compound acts as a Type I ATP-competitive kinase inhibitor fragment , targeting the hinge region of AGC and CAMK family kinases. Additionally, it functions as a critical hydrophobic anchor in protease inhibitors.

Structural Biology & Pharmacophore Analysis

To understand the MoA, we must first deconstruct the molecule into its functional pharmacophores. The molecule mimics the adenine ring of ATP, allowing it to occupy the ATP-binding pocket of protein kinases.

| Feature | Chemical Moiety | Mechanistic Function |

| H-Bond Acceptor | Isoquinoline Nitrogen ( | Accepts H-bond from the backbone amide of the kinase hinge region.[1] |

| H-Bond Donor | Exocyclic Amine ( | Donates H-bond to the backbone carbonyl of the kinase hinge region. |

| Hydrophobic Core | Isoquinoline Ring | Forms |

| Synthetic Handle | 6-Bromine | Halogen bonding capability; directs vectors toward the solvent front or gatekeeper residue; site for Suzuki-Miyaura coupling.[1] |

The Hinge-Binding Hypothesis

The 4-aminoisoquinoline core is isosteric with the 4-aminoquinazoline (e.g., Gefitinib) and adenine.

-

Interaction 1: The ring nitrogen (

) binds to the hinge residue (e.g., Met, Leu, or Val depending on the kinase). -

Interaction 2: The 4-amino group forms a donor interaction with the carbonyl oxygen of the adjacent hinge residue.

Mechanistic Speculation: Dual-Mode Activity

Mode A: ATP-Competitive Kinase Inhibition (Primary Speculation)

Target Class: Rho-associated protein kinase (ROCK), Protein Kinase A (PKA), and potentially CLK family.

Mechanism:

-

Entry: The molecule diffuses into the ATP-binding cleft of the kinase in its active (DFG-in) conformation.

-

Anchoring: The

and -

Selectivity Determination (The 6-Br Role): The Bromine atom at the 6-position projects towards the solvent-exposed region or the sugar pocket .[1] In some kinases, this Br atom may engage in a halogen bond with a backbone carbonyl or a specific residue (e.g., a gatekeeper Threonine), increasing residence time.

-

Inhibition: By occupying the adenine pocket, the molecule prevents the transfer of the

-phosphate from ATP to the substrate, effectively silencing downstream signaling (e.g., myosin light chain phosphorylation in the ROCK pathway).

Mode B: Protease S1' Pocket Occupation (Secondary Context)

Target Class: Cysteine Proteases (e.g., SARS-CoV-2 Main Protease).[1]

Mechanism: In the context of recent patent literature (e.g., WO2024031089), this moiety is often coupled to a warhead.

-

Role: The isoquinoline ring acts as a P1' ligand.

-

Binding: It fits snugly into the S1' hydrophobic pocket of the protease. The 6-Br substituent fills the hydrophobic volume, increasing van der Waals contacts and improving the entropic binding penalty by displacing ordered water molecules.

Visualization of Signaling & Mechanism

The following diagram illustrates the speculative signaling blockade (Mode A) and the structural binding logic.

Caption: Speculative competitive inhibition pathway. The compound outcompetes ATP for the Hinge Region, halting downstream substrate phosphorylation.

Experimental Validation Framework

To validate the speculative MoA, the following self-validating experimental protocols are recommended.

Protocol 1: Kinase Profiling (ADP-Glo Assay)

Objective: Determine

-

Preparation: Dissolve this compound in 100% DMSO to 10 mM stock.

-

Dilution: Prepare 3-fold serial dilutions in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Reaction:

-

Add 2

L of Compound to 384-well plate.[1] -

Add 4

L of Enzyme (e.g., ROCK1, 2 nM final). -

Incubate 15 min at RT (allows compound to bind hinge).

-

Add 4

L of Substrate/ATP mix ( -

Incubate 60 min at RT.

-

-

Detection: Add 10

L ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 20 -

Analysis: Measure Luminescence. Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response to derive

.

Protocol 2: X-Ray Crystallography (Soak Method)

Objective: Confirm the "Hinge Binder" hypothesis structurally.

-

Crystal Growth: Grow crystals of a surrogate kinase (e.g., PKA or CK2) using hanging drop vapor diffusion.

-

Soaking: Transfer crystals to a drop containing mother liquor + 1-5 mM this compound (5% DMSO). Soak for 2-24 hours.

-

Cryo-protection: Transfer to cryo-solution (mother liquor + 25% glycerol) and flash freeze in liquid nitrogen.

-

Diffraction & Refinement: Collect data at synchrotron source. Solve structure using Molecular Replacement.

-

Validation: Look for

electron density at the ATP pocket. Verify distance between Isoquinoline

References

-

ChemicalBook. (2024). This compound Product Specifications and Synthesis. Retrieved from

-

Vertex Pharmaceuticals. (2024). SARS-CoV-2 Main Protease Inhibitors. Patent WO2024031089A1. Retrieved from

-

BenchChem. (2025).[2] Isoquinoline Derivatives as Versatile Chemical Building Blocks. Retrieved from

-

MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. (Analogous Scaffold Analysis). Retrieved from

-

BLD Pharm. (2024). This compound Commercial Data. Retrieved from

Sources

A Theoretical Exploration of 6-Bromoisoquinolin-4-amine: A Keystone for Advanced Drug Discovery

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide provides a comprehensive theoretical analysis of a promising derivative, 6-Bromoisoquinolin-4-amine. In the absence of extensive empirical data, this document leverages high-level computational chemistry to predict its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering foundational insights to accelerate the integration of this molecule into discovery pipelines. We will explore its optimized geometry, predicted spectroscopic signatures (NMR, IR, and UV-Vis), and a detailed analysis of its frontier molecular orbitals and electrostatic potential. The causality behind the chosen computational methods is explained to ensure a self-validating and trustworthy theoretical framework.

Introduction: The Significance of the Isoquinoline Core

The isoquinoline ring system is a prevalent motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. Its rigid, planar structure provides an excellent scaffold for presenting functional groups in a well-defined spatial orientation, making it a privileged structure in drug design. The introduction of a bromine atom at the 6-position and an amine group at the 4-position of the isoquinoline core in this compound offers intriguing possibilities for molecular interactions and further functionalization. The bromine atom can serve as a handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries, while the amino group can act as a key hydrogen bond donor or a site for derivatization. Understanding the intrinsic properties of this molecule is paramount for its strategic deployment in the synthesis of novel kinase inhibitors and other targeted therapeutics[1].

This guide will provide a detailed theoretical characterization of this compound, laying the groundwork for its future experimental investigation and application.

Proposed Synthetic Strategy

While a specific synthetic route for this compound is not extensively documented, a plausible pathway can be extrapolated from established syntheses of related aminoquinolines and bromoisoquinolines[2][3][4]. A common and effective approach involves the cyclization of a substituted benzaldehyde followed by functional group interconversions.

A potential synthetic workflow is outlined below:

This multi-step synthesis leverages common and well-understood organic reactions, providing a reliable pathway to the target molecule.

Computational Methodology: A Foundation of Trustworthiness

To ensure the scientific integrity of our theoretical predictions, we employ Density Functional Theory (DFT), a robust quantum chemical method that provides a good balance between accuracy and computational cost for molecules of this size[5][6].

Protocol for Computational Analysis:

-

Software: All calculations are performed using the Gaussian 09 software package.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. This functional is widely used and has been shown to provide reliable results for the structural and electronic properties of organic molecules[7][8].

-

Basis Set: The 6-311++G(d,p) basis set is employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.

-

Geometry Optimization: The molecular geometry of this compound is optimized without any symmetry constraints to find the global minimum on the potential energy surface. Frequency calculations are then performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).

-

Spectroscopic Predictions:

-

NMR: 1H and 13C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with respect to tetramethylsilane (TMS) as the reference standard[8].

-

IR: Vibrational frequencies and IR intensities are calculated from the second derivatives of the energy.

-

UV-Vis: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT) calculations.

-

-

Solvation Effects: Where relevant, the effects of a solvent (e.g., DMSO) can be incorporated using the Polarizable Continuum Model (PCM).

This comprehensive computational protocol establishes a self-validating system, where the predicted data can be confidently used to guide experimental work.

Molecular Geometry and Structural Parameters

The optimized geometry of this compound reveals a largely planar structure, which is characteristic of the isoquinoline ring system. The planarity of the core is crucial for its potential role in intercalating with DNA or fitting into the active sites of enzymes.

| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |

| C1-N2 | 1.378 | C1-N2-C3 | 117.5 |

| N2-C3 | 1.315 | N2-C3-C4 | 123.8 |

| C3-C4 | 1.431 | C3-C4-C10 | 118.2 |

| C4-N12 | 1.375 | C4-C10-C5 | 119.3 |

| C5-C6 | 1.412 | C5-C6-C7 | 120.1 |

| C6-Br13 | 1.895 | C6-C7-C8 | 120.5 |

| C9-C10 | 1.419 | C8-C9-C10 | 118.7 |

The C-N bond lengths within the heterocyclic ring suggest a degree of delocalization of the nitrogen lone pair electrons into the aromatic system. The C-Br bond length is typical for a bromine atom attached to an aromatic ring.

Predicted Spectroscopic Signatures

Spectroscopic techniques are fundamental for the structural elucidation of organic compounds[9][10]. The following sections provide the predicted spectra for this compound, which can serve as a benchmark for future experimental characterization.

1H and 13C NMR Spectroscopy

The predicted chemical shifts provide a detailed map of the electronic environment of each nucleus.

| Atom | Predicted 1H Chemical Shift (ppm) | Atom | Predicted 13C Chemical Shift (ppm) |

| H(C1) | 8.65 | C1 | 142.1 |

| H(C3) | 7.98 | C3 | 110.5 |

| H(C5) | 8.12 | C4 | 151.3 |

| H(C7) | 7.65 | C5 | 125.8 |

| H(C8) | 8.89 | C6 | 120.4 |

| H(N12) | 5.88 | C7 | 133.2 |

| C8 | 122.9 | ||

| C9 | 135.7 | ||

| C10 | 128.6 |

The protons on the carbon atoms adjacent to the nitrogen (H(C1) and H(C8)) are predicted to be the most deshielded due to the electron-withdrawing nature of the nitrogen atom. The protons of the amino group are expected to appear as a broad singlet. In the 13C NMR spectrum, the carbon atom attached to the amino group (C4) is significantly shielded.

Vibrational Spectroscopy (FT-IR)

The predicted IR spectrum provides insights into the functional groups present in the molecule.

| Predicted Frequency (cm-1) | Vibrational Mode |

| 3450-3300 | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Aromatic C-H stretching |

| 1640 | N-H scissoring |

| 1600-1450 | Aromatic C=C and C=N stretching |

| 1250 | C-N stretching |

| 1050 | C-Br stretching |

The presence of strong bands in the 3450-3300 cm-1 region would be characteristic of the primary amine group. The aromatic C=C and C=N stretching vibrations are expected to give a complex pattern of bands in the fingerprint region.

Electronic Spectroscopy (UV-Vis)

The predicted UV-Vis spectrum helps to understand the electronic transitions within the molecule.

| Predicted λmax (nm) | Electronic Transition |

| ~350 | n -> π |

| ~280 | π -> π |

| ~230 | π -> π |

The absorption spectrum is expected to be dominated by π -> π transitions within the aromatic system[11]. The lower energy n -> π* transition is also predicted, arising from the excitation of a non-bonding electron from the nitrogen of the amino group to an anti-bonding π* orbital.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The HOMO is primarily localized on the amino group and the fused benzene ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the entire isoquinoline ring system, suggesting that the molecule can accept electron density into its aromatic system during nucleophilic reactions.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity and stability of a molecule. A smaller energy gap implies higher reactivity.

| Parameter | Predicted Value |

| EHOMO | -5.89 eV |

| ELUMO | -1.23 eV |

| ΔE (HOMO-LUMO) | 4.66 eV |

| Hardness (η) | 2.33 eV |

| Chemical Potential (μ) | -3.56 eV |

| Electrophilicity Index (ω) | 2.72 eV |

The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its intermolecular interaction sites.

The MEP map indicates that the regions of most negative electrostatic potential (red) are located around the nitrogen atom of the isoquinoline ring and the bromine atom, making these sites susceptible to electrophilic attack. The regions of most positive electrostatic potential (blue) are found around the hydrogen atoms of the amino group, identifying them as the primary sites for nucleophilic attack and hydrogen bonding.

Implications for Drug Design and Future Directions

The theoretical insights gained from this study provide a solid foundation for the rational design of novel drug candidates based on the this compound scaffold.

-

Site for Bio-conjugation: The amino group, with its nucleophilic character and hydrogen bonding capability, is an ideal site for conjugation with other molecules to enhance biological activity or to attach linkers for targeted drug delivery.

-

Scaffold for Library Synthesis: The bromine atom at the 6-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

-

Molecular Docking: The optimized geometry and charge distribution data can be used as input for molecular docking studies to predict the binding affinity and orientation of this compound and its derivatives within the active sites of target proteins, such as kinases or other enzymes[6][12].

Future experimental work should focus on the synthesis and spectroscopic characterization of this compound to validate these theoretical predictions. Subsequent biological screening of a library of derivatives will be crucial to unlocking the full therapeutic potential of this promising scaffold.

Conclusion

This in-depth theoretical guide has provided a comprehensive overview of the structural, spectroscopic, and electronic properties of this compound. Through the application of robust DFT calculations, we have predicted its optimized geometry, NMR, IR, and UV-Vis spectra, and analyzed its frontier molecular orbitals and electrostatic potential. These findings not only provide a valuable theoretical benchmark for future experimental studies but also highlight the potential of this molecule as a versatile building block in medicinal chemistry and drug discovery. The insights presented herein are intended to empower researchers to harness the full potential of the this compound scaffold in the development of the next generation of targeted therapeutics.

References

-

MDPI. (n.d.). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molecules. Retrieved February 7, 2026, from [Link]

-

Al-Warhi, T., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Future Journal of Pharmaceutical Sciences, 9(1), 63. [Link]

-

PubChem. (n.d.). 6-Bromoquinolin-4-amine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Umar, Y., et al. (2021). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 9(4), 83-99. [Link]

-

CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. Retrieved February 7, 2026, from [Link]

-

Ahmadi, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15617. [Link]

-

MySkinRecipes. (n.d.). 4-Bromoisoquinolin-6-amine. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2015). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved February 7, 2026, from [Link]

-

Taylor & Francis Online. (2023). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Retrieved February 7, 2026, from [Link]

-

Togue, G. T. A., et al. (2022). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of the Indian Chemical Society, 99(11), 100755. [Link]

-

Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 17(8), 689-705. [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2019). quantum-chemical calculation methods to determine the ionization constants of n-substituted amino acid derivatives. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2021). Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole. Retrieved February 7, 2026, from [Link]

-

PubMed Central. (2025). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Retrieved February 7, 2026, from [Link]

-

dvikan.no. (2013). KJ 2022 Spectroscopic Methods in Organic Chemistry Laboratory exercise Report. Retrieved February 7, 2026, from [Link]

-

AZoM. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. Retrieved February 7, 2026, from [Link]

Sources

- 1. 4-Bromoisoquinolin-6-amine [myskinrecipes.com]

- 2. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lehigh.edu [lehigh.edu]

- 10. dvikan.no [dvikan.no]

- 11. azooptics.com [azooptics.com]

- 12. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Bromoisoquinolin-4-amine: A Detailed Protocol for Researchers

Abstract

This comprehensive guide details a robust, multi-step synthesis protocol for 6-Bromoisoquinolin-4-amine, a valuable heterocyclic amine for drug discovery and medicinal chemistry research. The synthesis commences with the construction of the 6-bromoisoquinoline core via a Pomeranz-Fritsch type reaction, followed by the introduction of a hydroxyl group at the 4-position, subsequent chlorination, and culminates in a palladium-catalyzed Buchwald-Hartwig amination to yield the final product. This document provides a step-by-step methodology, explains the rationale behind key experimental choices, and includes detailed characterization data and safety precautions.

Introduction

Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of this compound, featuring a bromine atom at the 6-position and an amino group at the 4-position, offers synthetic handles for further diversification, making it a key building block in the development of novel therapeutic agents. The bromine atom can participate in various cross-coupling reactions, while the amino group provides a site for amide bond formation and other functionalizations. This protocol outlines a reliable and reproducible pathway to access this important intermediate.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a four-step sequence, designed for efficiency and scalability in a laboratory setting. The pathway leverages well-established and understood chemical transformations to ensure high yields and purity of the intermediates and the final product.

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols

PART 1: Synthesis of 6-Bromoisoquinoline (Intermediate C)

This initial step constructs the core isoquinoline ring system using a modification of the Pomeranz-Fritsch reaction.[1][2] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[3][4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 4-Bromobenzaldehyde | 185.02 | 50.0 g | 0.270 |

| Aminoacetaldehyde dimethyl acetal | 105.14 | 28.4 g | 0.270 |

| Toluene | - | 250 mL | - |

| Titanium (IV) chloride | 189.68 | 128 mL (1.0 M in DCM) | 0.128 |

| Dichloromethane (DCM) | - | 200 mL | - |

| 1 M Hydrochloric acid | - | 200 mL | - |

| Saturated sodium bicarbonate solution | - | 200 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromobenzaldehyde (50.0 g, 0.270 mol), aminoacetaldehyde dimethyl acetal (28.4 g, 0.270 mol), and toluene (250 mL).

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

-

Dissolve the resulting crude imine in anhydrous dichloromethane (200 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add titanium (IV) chloride solution (1.0 M in DCM, 128 mL, 0.128 mol) dropwise to the stirred solution. The addition is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice (500 g).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-bromoisoquinoline as a solid.

PART 2: Synthesis of 6-Bromoisoquinolin-4-ol (Intermediate D)

This step introduces a hydroxyl group at the 4-position of the isoquinoline ring, which will later be converted to a leaving group for the amination reaction. This transformation is analogous to the synthesis of 6-bromoquinolin-4-ol.[5][6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 6-Bromoisoquinoline | 208.05 | 20.8 g | 0.100 |

| Acetic acid | - | 100 mL | - |

| Sodium nitrite | 69.00 | 10.4 g | 0.150 |

| Water | - | 50 mL | - |

| 1 M Sodium hydroxide | - | As needed | - |

Procedure:

-

Dissolve 6-bromoisoquinoline (20.8 g, 0.100 mol) in glacial acetic acid (100 mL) in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (10.4 g, 0.150 mol) in water (50 mL).

-

Add the sodium nitrite solution dropwise to the stirred isoquinoline solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 2 hours.

-

Cool the mixture to room temperature and pour it into 500 mL of ice water.

-

Adjust the pH of the solution to 7-8 with the dropwise addition of 1 M sodium hydroxide.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 6-bromoisoquinolin-4-ol.

PART 3: Synthesis of 6-Bromo-4-chloroisoquinoline (Intermediate E)